![molecular formula C11H6BrN3O2 B5604789 3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)
3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including structures similar to 3-[5-(5-Bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine, often involves multi-step reactions starting from readily available reagents. For example, the synthesis of pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives through azidonation and azido–tetrazolo tautomerism, yielding products with high density and interesting chemical properties, can provide insights into analogous processes for synthesizing our compound of interest (Yang et al., 2011).
Molecular Structure Analysis
Single crystal X-ray diffraction techniques are paramount for determining the molecular structure of oxadiazole derivatives. Studies have shown these compounds crystallize in various space groups, with structures ranging from monoclinic to orthorhombic, revealing intricate details about molecular geometry, hydrogen bonding, and π-π interactions which are crucial for understanding the chemical behavior and synthesis outcomes of related compounds (Ma et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of oxadiazole derivatives, including electrophilic substitution reactions, highlights the potential for diverse functionalization. For instance, reactions with nitric acid, bromine, and other agents showcase the susceptibility of the furan ring to electrophilic attack, which is essential for further chemical modifications and applications of these compounds (El’chaninov et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure and intermolecular forces present in the compound. Oxadiazole derivatives demonstrate a range of physical properties based on their molecular arrangements and interactions, contributing to their potential utility in various applications (Shen et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal for understanding the compound's behavior under different conditions. For oxadiazole derivatives, studies have shown varying degrees of reactivity towards nucleophilic and electrophilic agents, as well as stability under thermal and photolytic conditions, providing a foundation for predicting the behavior of this compound under similar circumstances (Rodi et al., 2013).
Propriétés
IUPAC Name |
5-(5-bromofuran-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-4-3-8(16-9)11-14-10(15-17-11)7-2-1-5-13-6-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQSLSZKPQSRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)
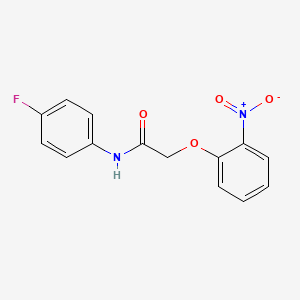
![4-(3-pyridinyl)-1-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinol](/img/structure/B5604711.png)
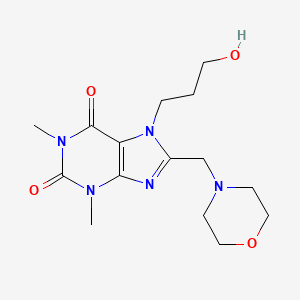
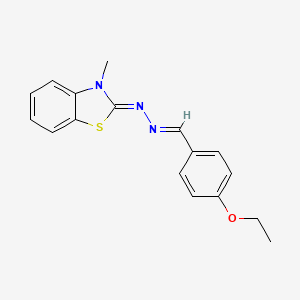
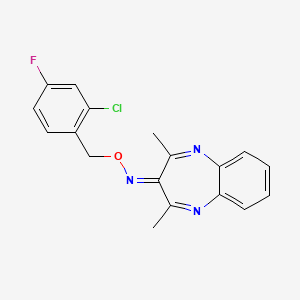
![N-{(3S*,4R*)-4-propyl-1-[4-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5604736.png)
![1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5604743.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)
![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)
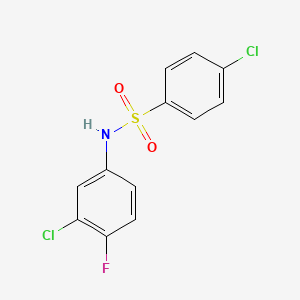
![(4aS*,7aR*)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5604781.png)
![1-[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5604794.png)
![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)